molecular formula C20H13FN4O2 B11558704 2-(4-fluorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1H-benzimidazol-5-amine

2-(4-fluorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1H-benzimidazol-5-amine

Cat. No.: B11558704
M. Wt: 360.3 g/mol
InChI Key: RESKIAYWBUQLTH-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1H-benzimidazol-5-amine is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole core, substituted with a 4-fluorophenyl group and a 3-nitrophenylmethylidene group. It is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1H-benzimidazol-5-amine typically involves a multi-step process. One common method includes the condensation of 4-fluoroaniline with 3-nitrobenzaldehyde in the presence of a suitable catalyst to form the Schiff base intermediate. This intermediate is then cyclized with o-phenylenediamine under acidic conditions to yield the final benzimidazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1H-benzimidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1H-benzimidazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1H-benzimidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
  • 2-(4-fluorophenyl)ethylamine

Uniqueness

2-(4-fluorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1H-benzimidazol-5-amine is unique due to its specific substitution pattern and the presence of both fluorine and nitro groups. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H13FN4O2

Molecular Weight

360.3 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)-3H-benzimidazol-5-yl]-1-(3-nitrophenyl)methanimine

InChI

InChI=1S/C20H13FN4O2/c21-15-6-4-14(5-7-15)20-23-18-9-8-16(11-19(18)24-20)22-12-13-2-1-3-17(10-13)25(26)27/h1-12H,(H,23,24)

InChI Key

RESKIAYWBUQLTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)F

Origin of Product

United States

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